molecular formula C15H24N2O3 B5119586 3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide

Cat. No.: B5119586
M. Wt: 280.36 g/mol
InChI Key: OGEYJQMARXZGIC-UHFFFAOYSA-N
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Description

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an alkyne group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.

    Attachment of the Methoxyethyl Side Chain: This can be achieved through nucleophilic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The methoxyethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield diketones, while reduction may yield alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with an acetamide group.

    3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)butanamide: Similar structure but with a butanamide group.

Uniqueness

The uniqueness of 3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-4-15(19)17-10-7-13(8-11-17)5-6-14(18)16-9-12-20-2/h13H,5-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYJQMARXZGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)CCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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